molecular formula C13H22N2O4 B13688434 Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate

Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate

Cat. No.: B13688434
M. Wt: 270.32 g/mol
InChI Key: BSQRZDJGLVDZPC-UHFFFAOYSA-N
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Description

Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is a compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of 2-cyanoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine. The next step involves the esterification of the resulting compound with methyl butanoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Free amine.

    Substitution: Substituted amine derivatives.

    Reduction: Primary amine.

Scientific Research Applications

Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate primarily involves the protection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is unique due to the presence of both a Boc-protected amine and a cyano group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

InChI

InChI=1S/C13H22N2O4/c1-6-10(11(16)18-5)15(9-7-8-14)12(17)19-13(2,3)4/h10H,6-7,9H2,1-5H3

InChI Key

BSQRZDJGLVDZPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C

Origin of Product

United States

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